4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
CAS No.: 946323-55-3
Cat. No.: VC7050961
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399
* For research use only. Not for human or veterinary use.
![4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine - 946323-55-3](/images/structure/VC7050961.png)
Specification
CAS No. | 946323-55-3 |
---|---|
Molecular Formula | C18H22N4O3 |
Molecular Weight | 342.399 |
IUPAC Name | [4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-8-10-22(11-9-21)18(23)14-4-6-15(24-2)7-5-14/h4-7,12H,8-11H2,1-3H3 |
Standard InChI Key | UBEPIAPOPMPWIE-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Introduction
4-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a synthetic organic compound with a complex molecular structure, featuring a pyrimidine core, methoxy groups, and a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and therapeutic applications.
Synthesis Methods
The synthesis of 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. These methods include the introduction of the piperazine and methoxybenzoyl groups into the pyrimidine framework. The choice of solvents, temperature, and reaction time is crucial for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis progress and confirm the structure of intermediates and the final product.
Biological Activity and Potential Applications
This compound is a pyrimidine derivative, and its structural complexity allows it to interact with various biological targets, making it a candidate for drug development. While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
4-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine | Not specified | Not specified | Potential therapeutic applications |
[2-Methoxy-4-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-piperazin-1-ylmethanone | C22H24N8O2 | 432.5 g/mol | Not specified |
3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one | Not specified | Approximately 395.45 g/mol | Antimicrobial, anti-inflammatory, anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume